O-Acetyl-N-Boc-(R)-phenylephrine
Description
O-Acetyl-N-Boc-(R)-phenylephrine (CAS: 82212-44-0) is a chemically modified derivative of phenylephrine, a selective α1-adrenergic receptor agonist. This compound features two protective groups: an acetyl group at the hydroxyl position and a tert-butoxycarbonyl (Boc) group at the amine moiety. These modifications enhance its stability and utility in synthetic chemistry, particularly as an intermediate for producing other derivatives or reference standards .
- Chemical Properties: Molecular Formula: C₁₄H₂₁NO₄ Molecular Weight: 267.32 g/mol Density: 1.168 g/cm³ (predicted) pKa: 9.75 (predicted), indicating moderate basicity .
Applications:
Primarily used in laboratory settings for analytical purposes, such as high-performance liquid chromatography (HPLC) method development or as a precursor in organic synthesis . Its Boc and acetyl groups prevent unwanted reactions during synthesis, making it valuable for creating stereospecific or metabolically stable analogs of phenylephrine .
Properties
Molecular Formula |
C₁₆H₂₃NO₅ |
|---|---|
Molecular Weight |
309.36 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Insights :
- Stability : The Boc and acetyl groups in O-Acetyl-N-Boc-(R)-phenylephrine confer superior stability compared to unprotected phenylephrine, making it suitable for controlled synthetic applications .
- Its modifications likely reduce receptor binding affinity, as seen in other acetylated derivatives .
Comparative Pharmacokinetic and Clinical Data
While O-Acetyl-N-Boc-(R)-phenylephrine lacks clinical trial data, its parent compound, phenylephrine, has been extensively compared to ephedrine in obstetric settings:
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